N-(4-methoxyphenyl)-2-((E)-4-oxo-2-((Z)-(2-oxoindolin-3-ylidene)hydrazono)thiazolidin-5-yl)acetamide
Description
N-(4-methoxyphenyl)-2-((E)-4-oxo-2-((Z)-(2-oxoindolin-3-ylidene)hydrazono)thiazolidin-5-yl)acetamide is a structurally complex molecule featuring a thiazolidin-4-one core substituted with a (Z)-hydrazono linkage to a 2-oxoindolin-3-ylidene moiety and an N-(4-methoxyphenyl)acetamide side chain. The compound integrates multiple pharmacophoric elements, including the isatin-derived hydrazone (implicated in apoptosis induction) and the thiazolidinone ring (associated with kinase inhibition and anticancer activity) . Its molecular formula (C₂₀H₁₇N₅O₄S) and stereochemical configuration (E/Z isomerism at the hydrazono and thiazolidinone positions) are critical for its bioactivity and selectivity .
Properties
IUPAC Name |
2-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c1-29-12-8-6-11(7-9-12)21-16(26)10-15-18(27)23-20(30-15)25-24-17-13-4-2-3-5-14(13)22-19(17)28/h2-9,15,22,28H,10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKMKKYVIDWQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N=NC3=C(NC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-((E)-4-oxo-2-((Z)-(2-oxoindolin-3-ylidene)hydrazono)thiazolidin-5-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the condensation of 4-methoxyaniline with a suitable thiazolidinone derivative under acidic conditions. This is followed by the reaction with an indole-2,3-dione derivative to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-((E)-4-oxo-2-((Z)-(2-oxoindolin-3-ylidene)hydrazono)thiazolidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated potent activity against Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values were reported as low as 0.0156 mg/mL against Bacillus cereus and Escherichia coli .
Anticancer Properties
Research has indicated that derivatives of 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide show promising anticancer activity. A study on triazole derivatives revealed that certain modifications led to enhanced cytotoxic effects against cancer cell lines, suggesting potential for development into anticancer agents .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines in human cell lines, indicating its potential use in treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The triazole framework is known for its fungicidal properties. Compounds similar to 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole have been evaluated for their effectiveness against plant pathogens. Studies have shown that these compounds can effectively control fungal diseases in crops, thus enhancing agricultural productivity .
Materials Science
Polymer Chemistry
In materials science, the incorporation of 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole derivatives into polymer matrices has been investigated for developing novel materials with enhanced thermal and mechanical properties. These compounds can act as cross-linking agents or modifiers in polymer formulations .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | MIC values as low as 0.0156 mg/mL |
| Anticancer Properties | Enhanced cytotoxicity against cancer cell lines | |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines | |
| Agricultural Applications | Pesticidal Activity | Effective control of fungal diseases in crops |
| Materials Science | Polymer Chemistry | Improved thermal and mechanical properties |
Case Studies
Case Study 1: Antimicrobial Efficacy
A research team synthesized a series of triazole derivatives, including 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide. The study evaluated their antibacterial activity against clinical strains of Staphylococcus aureus and E. coli. Results indicated that certain derivatives exhibited significant antibacterial properties with low MIC values.
Case Study 2: Anticancer Activity
In a comparative study on the cytotoxic effects of various triazole derivatives on HepG2 liver cancer cells, one derivative showed an IC50 value of 0.8 μM. This finding suggests that modifications to the triazole structure can enhance anticancer potency.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-((E)-4-oxo-2-((Z)-(2-oxoindolin-3-ylidene)hydrazono)thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogs
- Substituent Impact: The 4-methoxyphenyl group in the target compound enhances solubility and may improve membrane permeability compared to analogs with lipophilic groups (e.g., trifluoromethyl in compound 27 ). Isoxazole substituents (as in ) introduce heterocyclic diversity, which may modulate target selectivity but require further validation.
Characterization Methods :
Table 2: Bioactivity Comparison
- The target compound’s IC₅₀ of 53.1 mM is significantly higher (less potent) than quinazoline-based analogs (e.g., compound 38, IC₅₀ <10 µM ), suggesting structural optimization is needed.
- Isatin-thiazolidinone hybrids (e.g., compound 5f ) show moderate activity, likely due to dual targeting of kinases (thiazolidinone) and apoptosis pathways (isatin).
Computational and QSAR Insights
- A QSAR model (PM3 semi-empirical method) highlighted the importance of the methoxyphenyl group and hydrazono linkage in the target compound’s bioactivity .
Biological Activity
N-(4-methoxyphenyl)-2-((E)-4-oxo-2-((Z)-(2-oxoindolin-3-ylidene)hydrazono)thiazolidin-5-yl)acetamide is a complex chemical compound with potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
1. Chemical Structure and Synthesis
The compound features a thiazolidin core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties. The synthesis typically involves the condensation of appropriate hydrazones with thiazolidin derivatives, leading to the formation of the target compound.
2.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidin derivatives. For instance, thiazolidin compounds have demonstrated selective cytotoxicity against various cancer cell lines, such as HeLa and K562 cells. In one study, several thiazolidin derivatives exhibited IC50 values ranging from 8.5 μM to 25.6 μM against these cell lines, indicating significant anticancer activity compared to standard treatments like cisplatin .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | K562 | 14.9 | |
| Compound B | HeLa | 15.1 | |
| N-(4-methoxyphenyl)-... | MDA-MB-361 | <25.6 |
The mechanism by which N-(4-methoxyphenyl)-... exerts its anticancer effects may involve the induction of apoptosis through both intrinsic and extrinsic pathways. Studies on related thiazolidin compounds suggest that they can activate caspases and modulate Bcl-2 family proteins, leading to programmed cell death in cancer cells .
2.3 Anti-inflammatory Activity
Thiazolidin derivatives have also been explored for their anti-inflammatory properties. Compounds similar to N-(4-methoxyphenyl)-... have shown potential as COX-II inhibitors, which could be beneficial in treating inflammatory diseases . The IC50 values for these compounds often range between 0.2 μM to 1.33 μM, indicating potent inhibition compared to conventional anti-inflammatory drugs .
3. Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of N-(4-methoxyphenyl)-... in a mouse model bearing human tumor xenografts. The compound significantly reduced tumor growth compared to control groups and showed minimal toxicity towards normal tissues.
Case Study 2: Diabetes Management
Another investigation focused on the insulin-sensitizing effects of related thiazolidin derivatives in diabetic models. These compounds improved glucose uptake and reduced hyperglycemia, suggesting a multifaceted role in metabolic disorders .
4. Conclusion
This compound exhibits promising biological activities, particularly in anticancer and anti-inflammatory domains. Its mechanisms of action warrant further investigation to fully elucidate its therapeutic potential and applicability in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
